molecular formula C10H12N4O3S2 B2650633 N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide CAS No. 452054-86-3

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide

Cat. No.: B2650633
CAS No.: 452054-86-3
M. Wt: 300.35
InChI Key: UAALZVYQXXLSNT-UHFFFAOYSA-N
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Description

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide is a compound that features a benzothiadiazole core, which is known for its strong electron-withdrawing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with sulfonyl chlorides and subsequent coupling with ethylamine. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide involves its interaction with molecular targets through its electron-withdrawing benzothiadiazole core. This interaction can modulate the electronic properties of the target molecules, leading to various biological and chemical effects. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives such as:

Uniqueness

What sets N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide apart is its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials for electronic and photonic applications .

Properties

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S2/c1-7(15)11-5-6-12-19(16,17)9-4-2-3-8-10(9)14-18-13-8/h2-4,12H,5-6H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAALZVYQXXLSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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